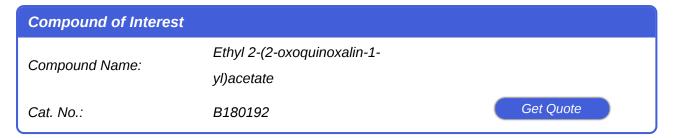


# Technical Guide: Physicochemical Properties of Ethyl 2-(2-oxoquinoxalin-1-yl)acetate

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of **Ethyl 2-(2-oxoquinoxalin-1-yl)acetate**. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and a summary of the known characteristics of this heterocyclic compound. While experimental data for some properties are limited, this guide consolidates available information from computational predictions and analogous compounds to present a thorough profile.

## **Physicochemical Properties**

**Ethyl 2-(2-oxoquinoxalin-1-yl)acetate** (CAS No. 154640-54-7) is a derivative of the quinoxalin-2-one scaffold, a class of compounds of significant interest in medicinal chemistry.[1] [2][3][4] The following tables summarize its known and predicted physicochemical properties.

Table 1: General and Predicted Physicochemical Properties



Property	Value	Source
CAS Number	154640-54-7	[5]
Molecular Formula	C12H12N2O3	[5]
Molecular Weight	232.24 g/mol	[5]
Exact Mass	232.084793 u	[2]
Density (Predicted)	1.3 ± 0.1 g/cm <sup>3</sup>	[2]
Boiling Point (Predicted)	384.3 ± 44.0 °C at 760 mmHg	[2]
Flash Point (Predicted)	186.2 ± 28.4 °C	[2]
LogP (Predicted)	1.42	[2]
Vapor Pressure (Predicted)	0.0 ± 0.9 mmHg at 25°C	[2]
Refractive Index (Predicted)	1.595	[2]

Table 2: Experimental Physicochemical Properties

Property	Value	Source
Melting Point	Not available in searched literature	
Solubility	Not available in searched literature	_

#### **Synthesis and Experimental Protocols**

The synthesis of **Ethyl 2-(2-oxoquinoxalin-1-yl)acetate** can be achieved through a two-step process. The first step involves the formation of the 1H-quinoxalin-2-one core, followed by N-alkylation to introduce the ethyl acetate moiety.

## Step 1: Synthesis of 1H-quinoxalin-2-one

The precursor, 1H-quinoxalin-2-one, can be synthesized by the condensation of ophenylenediamine with a suitable two-carbon electrophile. One common method involves the



reaction with ethyl glyoxylate. An alternative one-pot method utilizes the reaction of ophenylenediamine with ethyl bromoacetate in a basic medium.[4]

Experimental Protocol (from o-phenylenediamine and ethyl bromoacetate):[4]

- To a solution of o-phenylenediamine (10 mmol) in acetonitrile (30 ml), add triethylamine (4 ml) and ethyl bromoacetate (22 mmol).
- Stir the mixture at room temperature for 1 hour.
- Heat the reaction mixture under reflux for 3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- After the reaction is complete, remove the solvent under reduced pressure.
- Treat the residue with water and filter to collect the crude product.
- Wash the solid with water, dry, and recrystallize from ethanol to yield 1H-quinoxalin-2-one.

#### Step 2: N-Alkylation of 1H-quinoxalin-2-one

The final product is obtained by the N-alkylation of 1H-quinoxalin-2-one with ethyl bromoacetate. This reaction is typically carried out in the presence of a base in a polar aprotic solvent. A similar procedure for the N-alkylation of 3-methylquinoxalin-2(1H)-one has been reported and can be adapted.[3]

Experimental Protocol (Adapted):[3]

- To a solution of 1H-quinoxalin-2-one (10 mmol) in N,N-dimethylformamide (DMF), add potassium carbonate (12 mmol) and a catalytic amount of a phase-transfer catalyst such as tetra-n-butylammonium bromide.
- Add ethyl bromoacetate (11 mmol) to the mixture.
- Stir the reaction mixture at room temperature for 24 hours.
- Monitor the reaction progress by TLC.



- Upon completion, filter the reaction mixture to remove inorganic salts.
- Remove the DMF under reduced pressure.
- The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford **Ethyl 2-(2-oxoquinoxalin-1-yl)acetate**.

#### **General Characterization Methods**

The synthesized compound can be characterized using standard analytical techniques:

- Melting Point: Determined using a melting point apparatus.[3]
- NMR Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a spectrometer using a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) to confirm the chemical structure.[3]
- Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the compound.[3]
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.[3]

# **Biological Activity**

While no specific biological activity has been reported for **Ethyl 2-(2-oxoquinoxalin-1-yl)acetate** in the reviewed literature, the quinoxalin-2-one scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[1] Derivatives of quinoxalin-2-one have been reported to exhibit:

- Antimicrobial activity
- Antifungal activity
- Antiviral activity
- Anticancer activity
- Anti-inflammatory activity



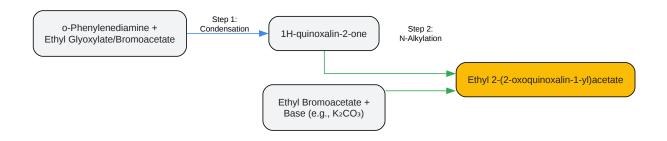
The diverse biological profile of this class of compounds makes **Ethyl 2-(2-oxoquinoxalin-1-yl)acetate** a molecule of interest for further investigation in drug discovery programs.

## **Signaling Pathways**

There is no specific information available in the literature regarding the signaling pathways modulated by **Ethyl 2-(2-oxoquinoxalin-1-yl)acetate**.

# Visualizations Synthesis Workflow

The following diagram illustrates the general two-step synthesis of **Ethyl 2-(2-oxoquinoxalin-1-yl)acetate**.



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Caption: General synthesis workflow for **Ethyl 2-(2-oxoquinoxalin-1-yl)acetate**.

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